dCeMM3 -

dCeMM3

Catalog Number: EVT-15208906
CAS Number:
Molecular Formula: C14H11ClN4OS
Molecular Weight: 318.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of dCeMM3 involves several key methods aimed at optimizing its efficacy as a molecular glue. One notable approach includes the installation of a free amine group on dCeMM3, resulting in the derivative dCeMM3-NH2. This modification enhances its ability to immobilize and interact with target proteins, thereby increasing its effectiveness in promoting protein degradation . The synthesis process typically utilizes organic synthesis techniques, including coupling reactions and purification methods to yield high-purity compounds suitable for biological testing.

Molecular Structure Analysis

The molecular structure of dCeMM3 is characterized by its unique scaffold that enables binding to both cyclin-dependent kinase 12 and DDB1. The compound's structure facilitates the formation of a ternary complex that is crucial for its mechanism of action. Detailed structural analysis through techniques like X-ray crystallography has revealed how dCeMM3 binds at the interface between CDK12 and DDB1, effectively bridging these two proteins and promoting their interaction . This structural insight is vital for understanding how modifications to the compound can influence its binding affinity and degradation activity.

Structural Data

  • Molecular Formula: C₁₈H₁₈N₄O
  • Molecular Weight: Approximately 306.36 g/mol
  • Key Functional Groups: Amine group, aromatic rings
Chemical Reactions Analysis

dCeMM3 undergoes specific chemical reactions that facilitate its function as a molecular glue degrader. The primary reaction involves the recruitment of cyclin-dependent kinase 12 and cyclin K to the DDB1-CUL4-RBX1 E3 ligase complex. This interaction leads to the ubiquitination of cyclin K, targeting it for proteasomal degradation . The reaction mechanism can be summarized as follows:

  1. Binding: dCeMM3 binds to CDK12 and DDB1.
  2. Complex Formation: The binding induces a conformational change that stabilizes the complex.
  3. Ubiquitination: The E3 ligase complex ubiquitinates cyclin K.
  4. Degradation: Ubiquitinated cyclin K is directed to the proteasome for degradation.
Mechanism of Action

The mechanism of action of dCeMM3 involves several critical steps that leverage the ubiquitin-proteasome system for targeted protein degradation:

  1. Binding Affinity: dCeMM3 binds simultaneously to CDK12 and DDB1, creating a stable ternary complex.
  2. Induced Proximity: This binding brings cyclin K into proximity with E3 ligase components, facilitating its ubiquitination.
  3. Ubiquitination Process: The E3 ligase catalyzes the transfer of ubiquitin from an E2 enzyme to cyclin K.
  4. Proteasomal Degradation: The tagged cyclin K is recognized by the proteasome and degraded, effectively reducing its levels within the cell .

Data Supporting Mechanism

  • Cellular Studies: Quantitative proteomics have shown that treatment with dCeMM3 leads to significant destabilization of cyclin K within hours.
  • CRISPR Screens: Genetic screens confirm dependence on specific components of the CRL4 E3 ligase complex for dCeMM3 efficacy .
Physical and Chemical Properties Analysis

dCeMM3 exhibits several notable physical and chemical properties relevant to its function:

These properties are critical for its application in biological assays and therapeutic contexts.

Applications

dCeMM3 has several scientific applications, particularly in cancer research:

  • Targeted Protein Degradation: It serves as a tool for studying protein interactions and degradation pathways in cancer cells.
  • Therapeutic Development: As a molecular glue degrader, it holds potential for developing novel cancer therapies aimed at specific oncogenic proteins.
  • Mechanistic Studies: Researchers utilize dCeMM3 to explore mechanisms of action related to protein stability and degradation pathways within cells .
Molecular Mechanisms of dCeMM3 as a Targeted Protein Degrader

Role of dCeMM3 in Inducing Ubiquitination via CRL4B Ligase Recruitment

Ternary Complex Formation Between CDK12-Cyclin K and CRL4B

dCeMM3 (Compound 3) functions as a molecular glue degrader by inducing a ternary complex between the CDK12-cyclin K heterodimer and the CRL4B (Cullin-RING Ligase 4B) E3 ubiquitin ligase complex. Unlike PROTACs, which use a bifunctional design to bridge separate proteins, dCeMM3 monovalently binds to CDK12-cyclin K, inducing a conformational change that creates a novel interfacial binding surface complementary to DDB1—the core adaptor protein of CRL4B. This structural rearrangement allows DDB1 to directly engage CDK12 without requiring a canonical substrate receptor (DCAF protein), thereby positioning cyclin K as a neosubstrate for ubiquitination [3] [4].

The formation of this ternary complex (CDK12-cyclin K–dCeMM3–CRL4B) is catalytically productive: It places cyclin K in proximity to the E3 ligase’s catalytic core, enabling the transfer of ubiquitin from the E2 enzyme (UBE2G1/UBE2M) to lysine residues on cyclin K. Subsequent polyubiquitination marks cyclin K for proteasomal degradation. Crucially, dCeMM3-mediated complex assembly is reversible, as washout experiments show rapid recovery of cyclin K levels [3].

Table 1: Key Features of dCeMM3-Induced Ternary Complex

ComponentRole in Ternary ComplexExperimental Evidence
CDK12-cyclin KBinds dCeMM3; provides helical motif for DDB1 engagementCo-immunoprecipitation; TR-FRET assays [3] [4]
dCeMM3Induces complementary interface between CDK12 and DDB1X-ray crystallography (CDK12–dCeMM3–DDB1) [4]
CRL4B (DDB1)Directly binds CDK12 in a DCAF-independent mannerCRISPR screens (DCAF15 KO cells remain sensitive) [3]
UbiquitinationTargets lysine residues of cyclin KUbiquitin pulldown assays; proteomics [3]

Structural Determinants of Cyclin K Degradation Specificity

The specificity of dCeMM3 for cyclin K degradation hinges on two structural elements:

  • CDK12 Binding Pocket: dCeMM3 occupies the ATP-binding site of CDK12, with its benzothiazole moiety extending into a solvent-exposed region. This orientation exposes a phenylpyridine group that forms critical π-cation interactions with Arg928 of DDB1. Mutagenesis studies confirm that DDB1-R928A abolishes ternary complex formation, underscoring this residue’s indispensability [4] [6].
  • Cyclin K Positioning: The drug-induced proximity between CDK12-bound cyclin K and DDB1 places cyclin K in a spatial orientation analogous to canonical CRL4 substrates. This allows the E2–Ub-loaded complex to efficiently access lysine residues on cyclin K. Notably, neither isolated CDK12 nor cyclin K is sufficient for degradation—only the intact heterodimer is susceptible [3].

Biophysical analyses (e.g., ITC, TR-FRET) reveal that dCeMM3 enhances the basal affinity between CDK12-cyclin K and DDB1 from ~50 µM to low nanomolar ranges. This >100-fold increase in binding energy (ΔΔG = –5.1 kJ/mol) drives productive ubiquitination [4].

Functional Dependency on UBE2M Activity for Proteasomal Degradation

dCeMM3-induced cyclin K degradation is mechanistically dependent on the neddylation cascade and UBE2M (also known as UBC12), the E2 enzyme responsible for transferring NEDD8 to cullin scaffolds. Key evidence includes:

  • Genetic ablation of UBE2M in KBM7 cells confers resistance to dCeMM3, with no significant cyclin K degradation observed. In contrast, wild-type cells show near-complete cyclin K loss within 5 hours (7 µM treatment) [2] [8].
  • dCeMM3 cytotoxicity is abolished in UBE2M-mutant cells but restored upon genetic rescue, confirming UBE2M as a non-redundant factor. This specificity contrasts with UBE2F (which neddylates CUL5), as no compensatory upregulation occurs in UBE2M mutants [3] [8].

The dependency arises because CRL4B activation requires neddylation of its cullin scaffold (CUL4A/B). UBE2M-mediated neddylation induces a conformational change in CRL4B, facilitating E2~Ub recruitment and processive ubiquitination of cyclin K. Consequently:

  • Ubiquitinated cyclin K is recognized by the 26S proteasome.
  • Degradation occurs within 2–5 hours post-treatment, followed by secondary destabilization of CDK12/CDK13 due to loss of stabilizing binding partners [2] [3].

Table 2: The Ubiquitination Cascade in dCeMM3-Mediated Degradation

StepKey PlayersdCeMM3 Dependency
Cullin neddylationUBE2M (E2), NAE (E1), NEDD8Absolute (UBE2M KO abolishes degradation) [2]
E3 ligase assemblyCRL4B (DDB1-CUL4A/B-RBX1)Required (CRL inhibitor MLN4924 blocks degradation) [3]
Ubiquitin transferUBE2G1/UBE2R1 (E2s)Inferred (proteasome inhibition stabilizes cyclin K) [3]
Proteasomal degradation26S proteasomeConfirmed (MG132 blocks degradation) [3]

Comparative Analysis of dCeMM3 with PROTACs and Other Molecular Glues

dCeMM3 exemplifies a distinct class of molecular glues with mechanistic divergences from both PROTACs and classical glues:

  • vs. PROTACs:
  • Size & Design: dCeMM3 (MW: 318.78 g/mol) is significantly smaller than typical PROTACs (>700 g/mol), lacking a linker or explicit E3-binding warhead. Its monovalent structure enables superior cellular permeability [9] [10].
  • Mechanism: Unlike PROTACs, which pre-assemble target and E3 ligase via bifunctionality, dCeMM3 creates a novel protein interface (CDK12-DDB1) that inherently recruits CRL4B. This obviates the need for a dedicated substrate receptor (e.g., VHL or CRBN in PROTACs) [3] [9].
  • Degradation Scope: dCeMM3 targets a kinase-bound regulatory subunit (cyclin K), whereas most PROTACs degrade the direct ligand-binding protein (e.g., BRD4 degraders like ARV-825) [7] [9].

  • vs. Classical Molecular Glues (e.g., IMiDs, Sulfonamides):

  • E3 Specificity: IMiDs (e.g., lenalidomide) and sulfonamides (e.g., indisulam) hijack substrate receptors (CRBN or DCAF15) to recruit neosubstrates. dCeMM3 uniquely bypasses substrate receptors, directly engaging DDB1—the core CRL4 adaptor [6] [9].
  • Ternary Complex Geometry: Thalidomide analogs induce "surface complementarity" between CRBN and neosubstrates (e.g., IKZF1). dCeMM3 instead exploits latent affinity between CDK12 and DDB1, amplified by drug-induced conformational stabilization [4] [9].

Table 3: Comparative Analysis of Protein Degradation Technologies

FeaturedCeMM3PROTACsClassical Molecular Glues (e.g., IMiDs)
Molecular WeightLow (318.78 g/mol)High (>700 g/mol)Low (<500 g/mol) [9]
E3 RecruitmentDirect DDB1 engagementVia E3 ligand (e.g., VHL/CRBN)Via substrate receptor (e.g., CRBN/DCAF15) [6]
Substrate ReceptorNot requiredNot applicableRequired [9]
Ternary ComplexCDK12–dCeMM3–DDB1POI–PROTAC–E3 ligaseE3–glue–neosubstrate [10]
DiscoveryPhenotypic screeningRational designSerendipitous [9] [10]

Properties

Product Name

dCeMM3

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-chloropyridin-2-yl)acetamide

Molecular Formula

C14H11ClN4OS

Molecular Weight

318.8 g/mol

InChI

InChI=1S/C14H11ClN4OS/c15-9-5-6-12(16-7-9)19-13(20)8-21-14-17-10-3-1-2-4-11(10)18-14/h1-7H,8H2,(H,17,18)(H,16,19,20)

InChI Key

OOYJNUNOVRCHJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=NC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.